(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
The compound (2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a sugar moiety, with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes under controlled conditions.
Attachment of the Sugar Moiety: The sugar moiety is introduced via glycosylation reactions, where the purine base is reacted with a protected sugar derivative in the presence of a catalyst.
Functional Group Modifications: The nitrophenyl and ethoxy groups are introduced through nucleophilic substitution reactions, often using reagents like sodium ethoxide and 4-nitrophenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reaction vessels and continuous flow reactors to handle increased volumes.
Purification Techniques: Employing advanced chromatographic methods and crystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Sodium ethoxide, 4-nitrophenyl halides, and dimethyl sulfoxide.
Major Products
Oxidation: Carboxylated derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various nucleophilic substitution products.
Scientific Research Applications
(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Shares the ethoxy functional group but differs in overall structure and applications.
Bromomethyl methyl ether: Contains an ether linkage but has different reactivity and uses.
Vanillin acetate: Features an acetate group and aromatic ring, used in different contexts.
Uniqueness
(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol: is unique due to its combination of a purine base, nitrophenyl group, and sugar moiety, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H20N6O6 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C18H20N6O6/c19-18-21-16-15(20-9-23(16)14-7-12(26)13(8-25)30-14)17(22-18)29-6-5-10-1-3-11(4-2-10)24(27)28/h1-4,9,12-14,25-26H,5-8H2,(H2,19,21,22)/t12?,13-,14-/m1/s1 |
InChI Key |
BJWXZOBLBMGQCJ-ILMHWDKJSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |
Origin of Product |
United States |
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